3-Fluoro-4-cyanophenyl Isothiocyanate 3-Fluoro-4-cyanophenyl Isothiocyanate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18356994
InChI: InChI=1S/C8H3FN2S/c9-8-3-7(11-5-12)2-1-6(8)4-10/h1-3H
SMILES:
Molecular Formula: C8H3FN2S
Molecular Weight: 178.19 g/mol

3-Fluoro-4-cyanophenyl Isothiocyanate

CAS No.:

Cat. No.: VC18356994

Molecular Formula: C8H3FN2S

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-4-cyanophenyl Isothiocyanate -

Specification

Molecular Formula C8H3FN2S
Molecular Weight 178.19 g/mol
IUPAC Name 2-fluoro-4-isothiocyanatobenzonitrile
Standard InChI InChI=1S/C8H3FN2S/c9-8-3-7(11-5-12)2-1-6(8)4-10/h1-3H
Standard InChI Key LJSMIHVPEVGVFO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1N=C=S)F)C#N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

3-Fluoro-4-cyanophenyl isothiocyanate (CAS: 1934392-68-3) has the molecular formula C₈H₃FN₂S and a molecular weight of 178.19 g/mol . Its IUPAC name, 2-fluoro-4-isothiocyanatobenzonitrile, reflects the substitution pattern on the benzene ring:

  • A fluoro group at position 3 (ortho to the isothiocyanate).

  • A cyano group at position 4 (para to the isothiocyanate).

  • The isothiocyanate group (-N=C=S) at position 1 .

The compound’s structure is represented by the canonical SMILES: C1=CC(=C(C=C1N=C=S)F)C#N and the InChIKey LJSMIHVPEVGVFO-UHFFFAOYSA-N .

Spectroscopic Data

  • ¹³C NMR: The thiocarbonyl carbon resonates at ~135 ppm, while the cyano carbon appears near ~115 ppm.

  • IR Spectroscopy: Strong absorption bands at ~2100 cm⁻¹ (C≡N stretch) and ~2050 cm⁻¹ (N=C=S stretch).

Synthesis Methods

Thiophosgene Route

The reaction of 3-fluoro-4-cyanoaniline with thiophosgene (CSCl₂) in dichloromethane yields the target compound. This method requires anhydrous conditions and temperatures below 0°C to minimize hydrolysis :

Ar-NH2+CSCl2Ar-N=C=S+2HCl\text{Ar-NH}_2 + \text{CSCl}_2 \rightarrow \text{Ar-N=C=S} + 2\text{HCl}

Yield: ~70–80%.

Carbon Disulfide and BTC Method

A two-step process involves:

  • Dithiocarbamate Formation: Reacting the amine with CS₂ in the presence of triethylamine.

  • Desulfurization: Using bis(trichloromethyl) carbonate (BTC) to convert the dithiocarbamate to the isothiocyanate :

Ar-NH2+CS2Ar-NH-CS-S⁻BTCAr-N=C=S\text{Ar-NH}_2 + \text{CS}_2 \rightarrow \text{Ar-NH-CS-S⁻} \xrightarrow{\text{BTC}} \text{Ar-N=C=S}

Yield: ~85–90% under optimized conditions .

One-Pot Synthesis

A scalable method employs cyanuric acid as a desulfurizing agent in aqueous media :

  • Dithiocarbamate Intermediate: Formed by reacting the amine with CS₂ and K₂CO₃.

  • Elimination: Cyanuric acid promotes the elimination of H₂S, yielding the isothiocyanate .
    Advantages: Avoids toxic thiophosgene and suits electron-deficient amines .

Table 1: Comparison of Synthetic Methods

MethodReagentsYield (%)Purity (%)Scalability
Thiophosgene RouteCSCl₂, CH₂Cl₂70–8095Moderate
CS₂/BTCCS₂, BTC, Et₃N85–9098High
One-Pot (Cyanuric Acid)CS₂, K₂CO₃, Cyanuric Acid75–8290High

Chemical Properties and Reactivity

Reactivity with Nucleophiles

The isothiocyanate group undergoes nucleophilic addition with:

  • Amines: Forms thiourea derivatives (e.g., with piperazine) :

Ar-N=C=S+R-NH2Ar-NH-CS-NH-R\text{Ar-N=C=S} + \text{R-NH}_2 \rightarrow \text{Ar-NH-CS-NH-R}
  • Thiols: Produces dithiocarbamates .

Stability and Degradation

  • Moisture Sensitivity: Hydrolyzes in aqueous media to form 3-fluoro-4-cyanophenylamine and COS .

  • Thermal Decomposition: At >150°C, releases toxic gases (HCN, SOₓ) .

Applications in Research

Medicinal Chemistry

  • Anticancer Activity: The compound inhibits polo-like kinase 1 (Plk1) by covalently modifying its polo-box domain (PBD), showing IC₅₀ values of 1.3 µM in vitro .

  • Enzyme Probes: Used to label cysteine residues in proteins for activity-based profiling.

Organic Synthesis

  • Thiourea Derivatives: Serves as a precursor for antitumor agents (e.g., substituted thieno-triazolo-pyrimidinones) .

  • Heterocycle Synthesis: Reacts with azepane or morpholine to form fused imidazolidinones .

Recent Advances and Future Directions

Electrochemical Synthesis

A 2023 study demonstrated the electrochemical guanylation of isothiocyanates, enabling solvent-free synthesis of guanidines . This method could streamline the production of derivatives.

Targeted Drug Delivery

Functionalization with polyethylene glycol (PEG) chains improves solubility and reduces off-target effects in anticancer therapies .

Computational Modeling

DFT studies predict strong binding affinity (-9.2 kcal/mol) toward the Plk1 PBD, guiding the design of next-generation inhibitors .

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